molecular formula C14H18O4 B044093 Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate CAS No. 124524-69-2

Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate

Cat. No.: B044093
CAS No.: 124524-69-2
M. Wt: 250.29 g/mol
InChI Key: CNJCVYRFXWNVPG-UHFFFAOYSA-N
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Description

Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 5-oxopentanoate chain, which is further substituted with a 2-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate typically involves the esterification of 5-(2-methoxyphenyl)-5-oxopentanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: 5-(2-methoxyphenyl)-5-oxopentanoic acid.

    Reduction: Ethyl 5-(2-methoxyphenyl)-5-hydroxypentanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate involves its interaction with specific molecular targets in biological systems. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular pathways and physiological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate can be compared with other similar compounds such as:

    Ethyl 5-(2-hydroxyphenyl)-5-oxopentanoate: Similar structure but with a hydroxyl group instead of a methoxy group.

    Ethyl 5-(2-chlorophenyl)-5-oxopentanoate: Contains a chlorine atom instead of a methoxy group.

    Ethyl 5-(2-nitrophenyl)-5-oxopentanoate: Contains a nitro group instead of a methoxy group.

These compounds share similar chemical properties but differ in their reactivity and biological activities due to the presence of different substituents on the phenyl ring.

Properties

IUPAC Name

ethyl 5-(2-methoxyphenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-3-18-14(16)10-6-8-12(15)11-7-4-5-9-13(11)17-2/h4-5,7,9H,3,6,8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNJCVYRFXWNVPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378001
Record name Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124524-69-2
Record name Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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